2,6-Octadiyne

説明

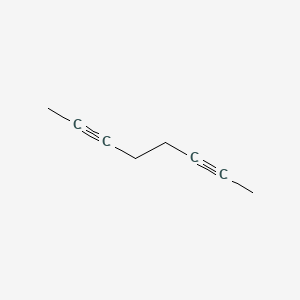

Structure

3D Structure

特性

IUPAC Name |

octa-2,6-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNFSGFUJPBCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227231 | |

| Record name | 2,6-Octadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-73-8 | |

| Record name | 2,6-Octadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Octadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Octadiyne from 1,5-Hexadiyne and Methyl Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-octadiyne, a symmetrical internal diyne, from the terminal diyne 1,5-hexadiyne and methyl iodide. This reaction is a classic example of carbon-carbon bond formation via the alkylation of a terminal alkyne. The principles and procedures outlined herein are broadly applicable to the synthesis of a variety of internal alkynes, which are valuable building blocks in medicinal chemistry and materials science.

Reaction Mechanism and Principles

The synthesis of this compound from 1,5-hexadiyne proceeds through a two-step, one-pot reaction sequence. The core of this transformation lies in the acidity of the terminal alkyne protons of 1,5-hexadiyne and the subsequent nucleophilic substitution reaction.

Step 1: Deprotonation

The reaction is initiated by the deprotonation of both terminal acetylenic hydrogens of 1,5-hexadiyne by a strong base. Due to the sp-hybridization of the carbon atoms in the C-H bond of a terminal alkyne, these protons are significantly more acidic (pKa ≈ 25) than those of alkanes or alkenes.[1][2] However, they are not acidic enough to be deprotonated by common bases like hydroxides or alkoxides.[1] Therefore, a much stronger base, such as sodium amide (NaNH₂), is required to drive the deprotonation to completion, forming a dianionic acetylide intermediate.[1][3]

Step 2: Alkylation

The resulting dianionic acetylide is a potent nucleophile. It undergoes a bimolecular nucleophilic substitution (SN2) reaction with two equivalents of methyl iodide.[4] The acetylide anions attack the electrophilic methyl group of methyl iodide, displacing the iodide leaving group and forming two new carbon-carbon bonds. This step transforms the terminal diyne into the internal diyne, this compound. It is crucial to use a primary alkyl halide like methyl iodide, as secondary and tertiary halides would predominantly lead to elimination reactions.[4]

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 1,5-hexadiyne and methyl iodide.

Materials and Reagents:

-

1,5-Hexadiyne (C₆H₆)

-

Sodium amide (NaNH₂)

-

Methyl iodide (CH₃I)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere.

-

Formation of the Acetylide: The flask is cooled to -78 °C (dry ice/acetone bath), and approximately 100 mL of liquid ammonia is condensed into it. A catalytic amount of iron(III) nitrate can be added to facilitate the formation of sodium amide if starting from sodium metal. To the liquid ammonia, 2.2 equivalents of sodium amide are cautiously added. 1.0 equivalent of 1,5-hexadiyne, dissolved in a minimal amount of anhydrous diethyl ether, is then added dropwise to the stirred suspension of sodium amide in liquid ammonia. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the dianionic acetylide.

-

Alkylation: 2.2 equivalents of methyl iodide are added dropwise to the reaction mixture via the dropping funnel. The reaction is allowed to stir at -78 °C for 2 hours, after which the cooling bath is removed, and the ammonia is allowed to evaporate overnight under a stream of inert gas.

-

Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with water and then with brine.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an estimated value for a typical laboratory synthesis and may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Molecular Formula of this compound | C₈H₁₀ | [1][5] |

| Molecular Weight of this compound | 106.17 g/mol | [1][5] |

| Boiling Point of this compound | 154.3 ± 23.0 °C at 760 mmHg | [6] |

| Melting Point of this compound | 27 °C | [6] |

| Density of this compound | 0.8 ± 0.1 g/cm³ | [6] |

| Typical Yield | 70-85% (estimated) | N/A |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a triplet for the methyl protons (H1 and H8) due to coupling with the adjacent methylene protons, and a multiplet for the methylene protons (H3, H4, H5, and H6).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the methyl carbons, the sp-hybridized carbons of the triple bonds, and the sp³-hybridized methylene carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands. A weak C≡C stretch is expected around 2200-2260 cm⁻¹. The absence of a strong C-H stretch around 3300 cm⁻¹ confirms the conversion of the terminal alkyne to an internal alkyne.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 106, corresponding to the molecular weight of this compound.[1] Fragmentation patterns will be consistent with the structure of the molecule.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle with extreme care in a dry, inert atmosphere.

-

Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[7]

-

Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. It should be handled in a well-ventilated area, and appropriate safety precautions for cryogenic liquids should be followed.

-

The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of the strongly basic reagents with atmospheric moisture and oxygen.

This guide provides a detailed framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any chemical synthesis.

References

- 1. This compound [webbook.nist.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions [ccspublishing.org.cn]

- 5. This compound | C8H10 | CID 136585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:764-73-8 | Chemsrc [chemsrc.com]

- 7. juniperpublishers.com [juniperpublishers.com]

Spectroscopic Profile of Octa-2,6-diyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octa-2,6-diyne (C₈H₁₀), a linear alkyne of interest in various fields of chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for octa-2,6-diyne are summarized in the tables below. These values are compiled from publicly available databases and are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Predictive data for the ¹H NMR spectrum of octa-2,6-diyne suggests the presence of two distinct proton environments. Due to the molecule's symmetry, the methyl (CH₃) protons and the methylene (CH₂) protons are chemically equivalent in their respective groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.7 - 2.0 | Triplet (t) | 6H | CH₃ (C1, C8) |

| ~2.2 - 2.5 | Quartet (q) | 4H | CH₂ (C4, C5) |

Note: These are estimated values based on typical chemical shifts for similar structures. The actual spectrum should be consulted for precise values and coupling constants.

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum of octa-2,6-diyne is characterized by four distinct signals, corresponding to the four unique carbon environments in the symmetric molecule.[1]

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| (Not available) | C1, C8 (CH₃) |

| (Not available) | C4, C5 (CH₂) |

| (Not available) | C2, C7 (C≡C) |

| (Not available) | C3, C6 (C≡C) |

Note: While a ¹³C NMR spectrum is available for 2,6-Octadiyne in the PubChem database (CID 136585), the specific chemical shifts are not provided in the publicly accessible data.[1] Researchers should refer to the primary spectral data for accurate assignments.

Infrared (IR) Spectroscopy

The IR spectrum of octa-2,6-diyne is expected to show characteristic absorption bands for C-H and C≡C bonds. The NIST WebBook contains an IR spectrum for this compound.[2]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2900 - 3000 | Strong | C-H (sp³) stretch |

| ~2260 - 2100 | Medium-Weak | C≡C stretch (internal alkyne) |

| ~1450 - 1375 | Medium | C-H (sp³) bend |

Note: The intensity of the C≡C stretching vibration in symmetrical or near-symmetrical internal alkynes can be very weak or absent due to a small or zero change in dipole moment.

Mass Spectrometry (MS)

The mass spectrum of octa-2,6-diyne provides information about its molecular weight and fragmentation pattern under electron ionization. The NIST WebBook and PubChem have mass spectral data for this compound.[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 106 | (Not available) | [M]⁺ (Molecular Ion) |

| 91 | (High) | [M-CH₃]⁺ |

| 53 | (Moderate) | C₄H₅⁺ fragment |

| 27 | (Moderate) | C₂H₃⁺ fragment |

Note: The relative intensities are not fully detailed in the available database summaries. The base peak is reported as m/z 91 in the NIST GC-MS data available through PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the spectroscopic analysis of liquid organic compounds like octa-2,6-diyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of octa-2,6-diyne (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a Fourier-transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR: A standard single-pulse experiment is performed. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like octa-2,6-diyne, the neat liquid is typically used. A thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition: A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation and Introduction: For a volatile compound like octa-2,6-diyne, gas chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is diluted in a volatile solvent (e.g., dichloromethane or hexane) and injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

Instrumentation and Data Acquisition:

-

Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the sample components. A temperature program is employed, starting at a low temperature and ramping up to a higher temperature to ensure good separation and elution of the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the signaling pathways involved in NMR spectroscopy.

Caption: Workflow for Spectroscopic Analysis of Octa-2,6-diyne.

Caption: Simplified Signaling Pathway in NMR Spectroscopy.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 2,6-Octadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-octadiyne (CAS No. 764-73-8), a linear diyne of interest in organic synthesis and materials science. This document collates available data on its structure, physical characteristics, and spectroscopic profile. Standardized experimental protocols for its synthesis and characterization are also detailed to support its application in research and development.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₁₀, is a colorless to light yellow liquid or solid at room temperature, characterized by a sharp and distinct odor.[1][2] It is insoluble in water but demonstrates solubility in common organic solvents.[1][2] Due to the presence of two triple bonds, this compound serves as a versatile intermediate for various chemical transformations, including hydrogenation, cycloaddition, and polymerization reactions.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ | [1][2][3][4] |

| Molecular Weight | 106.17 g/mol | [1][2] |

| CAS Number | 764-73-8 | [1][4] |

| IUPAC Name | Octa-2,6-diyne | [4] |

| Appearance | Colorless to light yellow liquid or solid | [1][2] |

| Odor | Sharp | [1][2] |

| Melting Point | 27 °C | [5] |

| Boiling Point | 116 °C | [1] |

| Density | 0.828 g/mL | [5] |

| Refractive Index | 1.466 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-Butanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium iodide (NaI)

-

Acetone

-

Lithium acetylide-ethylenediamine complex

-

Tetrahydrofuran (THF), anhydrous

-

Hexamethylphosphoramide (HMPA), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Preparation of 1,4-Diiodobutane

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,4-butanediol in pyridine and cool the mixture to 0 °C.

-

Slowly add p-toluenesulfonyl chloride in portions, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.

-

Dissolve the crude ditosylate in acetone and add sodium iodide. Reflux the mixture for 24 hours.

-

After cooling to room temperature, filter the precipitate and concentrate the filtrate.

-

Dissolve the residue in diethyl ether, wash with water and sodium thiosulfate solution, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain 1,4-diiodobutane.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium acetylide-ethylenediamine complex in anhydrous THF.

-

Cool the suspension to 0 °C and add anhydrous HMPA.

-

Slowly add a solution of 1,4-diiodobutane in anhydrous THF to the cooled suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl protons and the methylene protons.

-

-CH₃ protons: A triplet is expected due to coupling with the adjacent methylene protons.

-

-CH₂- protons: A quartet is expected due to coupling with the methyl protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Four distinct signals are anticipated:

-

C1 & C8 (-CH₃): Signal in the aliphatic region.

-

C2 & C7 (alkynyl carbons): Signals in the characteristic alkyne region (typically 65-90 ppm).

-

C3 & C6 (alkynyl carbons): Signals also in the alkyne region.

-

C4 & C5 (-CH₂-): Signal in the aliphatic region.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ||

| -C≡C-CH₂- | ~2.2 | m |

| -CH₃ | ~1.8 | t |

| ¹³C | ||

| -C H₃ | ~3.5 | - |

| -C H₂- | ~19.0 | - |

| -C ≡C-CH₂- | ~75.0 | - |

| -C≡C -CH₃ | ~79.0 | - |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, being an internal alkyne, is expected to show a weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹.[6][7] The absence of a terminal C-H bond means there will be no sharp C≡C-H stretch around 3300 cm⁻¹.[6][7]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³ stretch) | 2850-3000 | Medium-Strong |

| C≡C (stretch) | 2100-2260 | Weak |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will produce a molecular ion peak (M⁺) at m/z = 106. The fragmentation pattern will be characteristic of an unsaturated hydrocarbon, with common losses of methyl (CH₃) and ethyl (C₂H₅) groups.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 106 | [C₈H₁₀]⁺ (Molecular Ion) |

| 91 | [M - CH₃]⁺ |

| 77 | [M - C₂H₅]⁺ |

| 65 | [C₅H₅]⁺ |

| 53 | [C₄H₅]⁺ |

Experimental Workflows

The following diagrams illustrate the general workflows for the characterization of this compound.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for GC-MS analysis.

Caption: General workflow for FTIR spectroscopic analysis.

Safety and Handling

This compound is classified as an aspiration hazard and may be fatal if swallowed and enters airways.[4] It can also cause skin and respiratory system irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. The outlined synthetic and characterization protocols, while based on general principles due to a lack of specific published details, offer a solid foundation for the practical application of this compound in a laboratory setting. Further research to fully detail its reactivity and spectroscopic properties would be beneficial for expanding its utility in novel synthetic applications.

References

- 1. This compound [stenutz.eu]

- 2. CAS 764-73-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C8H10 | CID 136585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Fundamental Reactivity of Non-Conjugated Internal Alkynes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reactivity of non-conjugated internal alkynes. The unique electronic structure of the carbon-carbon triple bond governs its diverse chemical transformations, making it a valuable functional group in organic synthesis and medicinal chemistry.[1][2] This document details key reaction classes, presents quantitative data in tabular format, provides experimental protocols, and illustrates reaction pathways and workflows using logical diagrams.

Electrophilic Addition Reactions

The electron-rich π-systems of alkynes make them susceptible to electrophilic attack. Unlike alkenes, these reactions can often occur twice. For non-conjugated internal alkynes, regioselectivity is not a concern if the alkyne is symmetrical. However, unsymmetrical internal alkynes can lead to mixtures of products.[3]

Hydrogenation (Reduction)

Hydrogenation of internal alkynes can be controlled to produce either cis-alkenes, trans-alkenes, or alkanes, depending on the catalyst and reaction conditions.[4]

-

Complete Hydrogenation to Alkanes: Using powerful catalysts like platinum (Pt) or palladium on carbon (Pd/C), alkynes are fully reduced to the corresponding alkanes.[4][5] The reaction proceeds through an alkene intermediate which is not isolated.[4]

-

Partial Hydrogenation to cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), allows the reaction to stop at the cis-alkene stage.[4][5][6] The catalyst surface facilitates the syn-addition of two hydrogen atoms.[6][7]

-

Partial Hydrogenation to trans-Alkenes: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, produces trans-alkenes via a radical anion intermediate.[4][5]

Caption: Selective hydrogenation pathways of internal alkynes.

Table 1: Comparison of Hydrogenation Methods for Internal Alkynes

| Reagent/Catalyst | Product Stereochemistry | Typical Conditions | Notes |

| H₂, Pd/C, Pt, or Raney-Ni | Alkane (no stereochemistry) | H₂ (1 atm or higher), Methanol/Ethanol, RT | Complete reduction occurs rapidly.[4][6] |

| H₂, Lindlar's Catalyst | cis (Z)-Alkene | H₂ (1 atm), Hexane, RT | Catalyst is "poisoned" to prevent over-reduction.[4] |

| Na or Li, NH₃(l) | trans (E)-Alkene | -78 °C to -33 °C | Dissolving metal reduction.[5] |

Representative Experimental Protocol: Semi-Hydrogenation to a cis-Alkene

Reaction: cis-Selective semi-reduction of an internal alkyne using a trinuclear all-metal aromatic catalyst.[8]

-

In a reaction vessel, the catalyst (e.g., a trinuclear palladium complex, 0.01 mol%) and a phosphine ligand are introduced.[8]

-

The hydrogen donor (e.g., formic acid or a derivative, 2 equivalents) is added.[8]

-

The internal alkyne (1 equivalent) is added to the mixture. No additional solvent is required.[8]

-

The resulting mixture is heated to 80 °C and stirred.[8]

-

Reaction progress is monitored by ¹H NMR.[8]

-

Upon completion, the crude mixture is adsorbed onto a short silica pad and washed with a minimal amount of solvent to yield the pure cis-alkene.[8]

Hydration

The addition of water across the triple bond of an internal alkyne typically yields a ketone. The reaction initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form.[3][9][10]

-

Mercury(II)-Catalyzed Hydration: In the presence of a strong acid (like H₂SO₄) and a mercury(II) salt (HgSO₄) catalyst, water adds across the triple bond. For unsymmetrical internal alkynes, this method often produces a mixture of two different ketone products, as the regioselectivity is poor.[3][9][10][11]

-

Hydroboration–Oxidation: This two-step procedure involves the addition of a borane (e.g., BH₃ or a bulky borane like 9-BBN) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution.[7][12] For unsymmetrical internal alkynes, this reaction also tends to produce a mixture of ketones.[12]

Caption: General pathway for the hydration of an internal alkyne.

Table 2: Hydration of Unsymmetric Internal Alkynes

| Method | Reagents | Regioselectivity | Product(s) |

| Mercury(II)-Catalyzed | H₂O, H₂SO₄, HgSO₄ | Low | Mixture of two ketones.[3][9][11] |

| Hydroboration-Oxidation | 1. BH₃, THF; 2. H₂O₂, NaOH | Low | Mixture of two ketones.[12] |

Hydrohalogenation and Halogenation

Alkynes react with hydrogen halides (HX) and halogens (X₂) in electrophilic addition reactions. With two π-bonds, the addition can occur once to yield a haloalkene or twice to form a di- or tetra-haloalkane.[13][14]

-

Hydrohalogenation (Addition of HX): The addition of one equivalent of HX to a non-conjugated internal alkyne produces a mixture of (E) and (Z) vinyl halides.[15] The addition of a second equivalent of HX results in a geminal dihalide (if the first addition created a terminal vinyl halide) or a mixture of vicinal and geminal dihalides.[15] For an internal alkyne, Markovnikov's rule is not relevant for the first addition, leading to a mixture of constitutional isomers if the alkyne is unsymmetrical.[14][16]

-

Halogenation (Addition of X₂): The addition of one equivalent of a halogen (e.g., Br₂ or Cl₂) typically results in anti-addition, forming a trans-dihaloalkene.[13][17] The addition of a second equivalent leads to a tetrahaloalkane.[13]

Caption: Logical workflow for hydrohalogenation and halogenation reactions.

Oxidative Cleavage

Strong oxidizing agents can cleave the carbon-carbon triple bond of internal alkynes, providing a reliable method for producing carboxylic acids.

-

Ozonolysis (O₃): Treatment of an internal alkyne with ozone, followed by a water workup, cleaves the triple bond to yield two carboxylic acid molecules.[18][19][20]

-

Permanganate Oxidation (KMnO₄): Reaction with hot, basic potassium permanganate followed by acidification also results in the cleavage of the triple bond to form two carboxylic acids.[18][19] Under neutral, milder conditions, permanganate can oxidize an alkyne to a 1,2-diketone without cleaving the C-C bond.[19]

Table 3: Products of Oxidative Cleavage of Internal Alkynes

| Reagent | Conditions | Product(s) |

| 1. O₃; 2. H₂O | -78 °C to RT | Two equivalents of carboxylic acid.[18][20] |

| 1. KMnO₄, KOH; 2. H₃O⁺ | Hot, basic | Two equivalents of carboxylic acid.[19] |

| KMnO₄, H₂O | Neutral, gentle | 1,2-Diketone (vicinal dicarbonyl).[19] |

Representative Experimental Protocol: Ozonolysis of an Internal Alkyne

-

Dissolve the internal alkyne (e.g., diphenylacetylene) in a suitable solvent (e.g., dichloromethane) in a flask equipped with a gas inlet tube and a cold trap.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color indicates an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Remove the cooling bath and add water to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir until the ozonide intermediate is fully hydrolyzed.

-

Perform an appropriate workup, such as extraction with an organic solvent and subsequent purification (e.g., crystallization or chromatography), to isolate the carboxylic acid products.[18]

Cycloaddition Reactions

Alkynes can participate as a 2π-electron component in various cycloaddition reactions to form cyclic structures, which are highly valuable in drug development.[2][21]

-

[4+2] Cycloaddition (Diels-Alder Reaction): Internal alkynes can act as dienophiles in Diels-Alder reactions with conjugated dienes to form cyclohexadiene rings.[21][22] Electrophilic alkynes are particularly effective in this role.[21]

-

[3+2] Cycloaddition (Huisgen Cycloaddition): This reaction involves the cycloaddition of an alkyne with a 1,3-dipole, such as an azide, to form a five-membered heterocycle. While the copper-catalyzed version is most famous for terminal alkynes ("click chemistry"), the thermal Huisgen cycloaddition can be used with internal alkynes to produce 1,2,3-triazoles.[23] Ruthenium-catalyzed versions are also effective for both terminal and internal alkynes.[23]

-

[6+2] Cycloaddition: Rhodium-catalyzed [6+2] cycloaddition between an internal alkyne and cycloheptatriene can produce substituted bicyclic compounds in high yields.[24]

Caption: Overview of cycloaddition reactions involving internal alkynes.

Applications in Drug Development

The alkyne functional group is a key building block in medicinal chemistry.[1] Its linear geometry can act as a rigid spacer or mimic other functionalities, and its reactivity allows for the synthesis of complex molecular architectures and heterocycles.[2] Many marketed drugs, including the antiretroviral Efavirenz and the antifungal Terbinafine, contain a carbon-carbon triple bond.[21][] The reactivity of alkynes in cycloaddition reactions is particularly powerful for creating libraries of compounds, such as triazoles, for drug discovery screening.[]

References

- 1. researchgate.net [researchgate.net]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 12. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Khan Academy [khanacademy.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

The Genesis of the Carbon-Carbon Triple Bond Dimer: A Technical Guide to the Discovery and Historical Synthesis of Dialkynes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical evolution of synthetic methodologies for creating dialkynes, also known as diacetylenes or conjugated 1,3-diynes. From the early observations of Adolf von Baeyer to the development of cornerstone coupling reactions by Glaser, Eglinton, and Hay, this document provides a comprehensive overview of the foundational chemistry that has paved the way for the use of these versatile building blocks in modern chemical research and drug development.

Early Explorations: Adolf von Baeyer and the Dawn of Polyacetylene Chemistry

The story of dialkynes begins in the late 19th century with the pioneering work of German chemist Adolf von Baeyer. While investigating the synthesis of indigo dye, Baeyer explored the chemistry of polyacetylenic compounds. In 1882, he reported the synthesis of 1,4-bis(2-nitrophenyl)butadiyne, a key intermediate in one of his routes to indigo.[1][2] This work, while not a direct dialkyne coupling in the modern sense, was instrumental in demonstrating the feasibility of constructing molecules containing the conjugated diyne motif and laid the intellectual groundwork for future discoveries.

The Glaser Coupling: The First Direct Synthesis of Symmetrical Diynes

The first practical and direct method for the synthesis of symmetrical 1,3-diynes was reported by Carl Andreas Glaser in 1869.[1][3] This reaction, now known as the Glaser coupling, involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, a base (originally ammonia), and an oxidant (typically air or oxygen).[3][4][5] The Glaser coupling represented a significant breakthrough, providing a straightforward route to a previously challenging structural motif.

Experimental Protocol: The Original Glaser Coupling of Phenylacetylene (1869)

The following protocol is based on the seminal work of Carl Glaser.

Reagents:

-

Phenylacetylene

-

Copper(I) chloride (CuCl)

-

Ammonia solution (aqueous)

-

Ethanol

-

Air (as oxidant)

Procedure:

-

A solution of copper(I) chloride in aqueous ammonia is prepared.

-

An ethanolic solution of phenylacetylene is added to the copper(I) chloride solution.

-

Air is passed through the reaction mixture, leading to the oxidative coupling of the phenylacetylene.

-

The product, 1,4-diphenylbuta-1,3-diyne, precipitates from the solution and is collected by filtration.

-

The crude product is purified by recrystallization.

Reaction Mechanism: Glaser Coupling

The mechanism of the Glaser coupling is believed to proceed through the following key steps:

-

Deprotonation: The terminal alkyne is deprotonated by the base (ammonia) to form a copper(I) acetylide intermediate.[4]

-

Oxidation: The copper(I) acetylide is oxidized by the external oxidant (O₂), likely forming a copper(II) species.

-

Dimerization: Two copper acetylide radicals then couple to form the symmetrical 1,3-diyne product, regenerating the copper(I) catalyst.

The Eglinton Coupling: A Stoichiometric Approach

In 1956, Geoffrey Eglinton and A. R. Galbraith introduced a significant modification to the Glaser coupling.[6][7] The Eglinton coupling utilizes a stoichiometric amount of a copper(II) salt, typically copper(II) acetate, in a pyridine solution.[8][9] This method eliminates the need for an external oxidant like air, as the copper(II) salt itself acts as the oxidizing agent. The Eglinton coupling proved to be a more reproducible and often higher-yielding method for the synthesis of symmetrical diynes, particularly for the formation of macrocyclic diynes.

Experimental Protocol: A Typical Eglinton Coupling

Reagents:

-

Terminal Alkyne

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Methanol (co-solvent, optional)

Procedure:

-

The terminal alkyne is dissolved in a mixture of pyridine and methanol.

-

A solution of copper(II) acetate in pyridine is added to the alkyne solution.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The solvent is removed under reduced pressure.

-

The residue is worked up by extraction and purified by chromatography or recrystallization.

Reaction Mechanism: Eglinton Coupling

The Eglinton coupling mechanism is thought to involve the following steps:

-

Formation of Copper(I) Acetylide: The terminal alkyne reacts with copper(II) acetate to form a copper(I) acetylide, with the concomitant reduction of Cu(II) to Cu(I).

-

Oxidative Coupling: The newly formed copper(I) acetylide is then oxidized by another equivalent of copper(II) acetate to generate an alkynyl radical.

-

Dimerization: Two alkynyl radicals then combine to form the 1,3-diyne product.

The Hay Coupling: A Catalytic Advancement

A major step forward in the efficiency and practicality of diyne synthesis came in 1962 with the work of Allan S. Hay.[3][10] The Hay coupling is a catalytic version of the Glaser coupling that utilizes a catalytic amount of a copper(I) salt in the presence of a chelating ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and air as the oxidant.[5][11] The Cu-TMEDA complex is soluble in a wide range of organic solvents, making the reaction conditions more versatile than the original Glaser protocol.[4] The catalytic nature of the Hay coupling makes it more atom-economical and environmentally friendly.

Experimental Protocol: A General Hay Coupling Procedure

Reagents:

-

Terminal Alkyne

-

Copper(I) chloride (CuCl) (catalytic amount)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

An appropriate organic solvent (e.g., acetone, dichloromethane)

-

Air (as oxidant)

Procedure:

-

The terminal alkyne is dissolved in the chosen organic solvent.

-

A catalytic amount of copper(I) chloride and TMEDA are added to the solution.

-

Air or oxygen is bubbled through the reaction mixture, or it is stirred under an air atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction mixture is worked up by filtration and extraction, and the product is purified by chromatography or recrystallization.

Reaction Mechanism: Hay Coupling

The Hay coupling follows a catalytic cycle that is an extension of the Glaser coupling mechanism:

-

Formation of Copper(I) Acetylide: The terminal alkyne coordinates to the Cu(I)-TMEDA complex and is deprotonated to form a copper(I) acetylide.

-

Oxidative Dimerization: Two copper(I) acetylide complexes undergo oxidative coupling to form the 1,3-diyne product and two equivalents of a Cu(0)-TMEDA complex.

-

Catalyst Regeneration: The Cu(0) species is re-oxidized by oxygen back to the active Cu(I) catalyst, allowing the cycle to continue.

Data Presentation: A Comparative Overview of Historical Dialkyne Syntheses

The following tables summarize the key features and representative data for the historical dialkyne synthesis methods discussed. It is important to note that yields and reaction conditions from early publications may not be as rigorously optimized or reported as in modern literature.

Table 1: Key Features of Historical Dialkyne Coupling Reactions

| Reaction | Discoverer(s) | Year | Key Reagents | Oxidant | Stoichiometry |

| Glaser Coupling | Carl Glaser | 1869 | Cu(I) salt, Base (NH₃) | Air (O₂) | Stoichiometric (initially) |

| Eglinton Coupling | G. Eglinton, A.R. Galbraith | 1956 | Cu(II) salt (Cu(OAc)₂) | None (Cu(II) is oxidant) | Stoichiometric |

| Hay Coupling | Allan S. Hay | 1962 | Cu(I) salt, TMEDA | Air (O₂) | Catalytic |

Table 2: Representative Examples and Yields for Historical Dialkyne Syntheses

| Reaction | Substrate | Product | Conditions | Yield | Reference |

| Glaser Coupling | Phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | CuCl, NH₃, EtOH, Air | Not explicitly stated in original paper | Glaser, 1869 |

| Eglinton Coupling | 1-Ethynylcyclohexanol | Bis(1-hydroxycyclohexyl)butadiyne | Cu(OAc)₂, Pyridine, MeOH, RT | ~70% | Eglinton & Galbraith, 1956 |

| Hay Coupling | 2-Methyl-3-butyn-2-ol | 2,7-Dimethyl-3,5-octadiyne-2,7-diol | CuCl, TMEDA, Acetone, Air | 97% | Hay, 1962 |

| Baeyer's Synthesis | o-Nitrocinnamic acid | o-Nitrophenylpropiolic acid | Bromination, then dehydrobromination | Not explicitly stated in original paper | von Baeyer, 1882 |

Conclusion

The discovery and development of methods for synthesizing dialkynes have been pivotal in the advancement of organic chemistry. From Baeyer's initial explorations and Glaser's groundbreaking homocoupling to the refined and more practical Eglinton and Hay couplings, the ability to construct the 1,3-diyne linkage has opened up vast possibilities in materials science, natural product synthesis, and drug discovery. The principles established by these early pioneers continue to underpin modern synthetic strategies, demonstrating the enduring legacy of their contributions to the field. This guide provides a foundational understanding for researchers and professionals seeking to leverage the rich history and synthetic utility of dialkynes in their own work.

References

- 1. 182. Macrocyclic acetylenic compounds. Part I. Cyclotetradeca-1 :3-diyne and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. mkscienceset.com [mkscienceset.com]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Glaser coupling - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. synarchive.com [synarchive.com]

- 11. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Orbital Landscape of Non-Conjugated Diynes: A Technical Guide to Molecular Orbital Theory and Analysis

For Immediate Release

A deep dive into the electronic structure of non-conjugated diynes, this whitepaper offers researchers, scientists, and drug development professionals a comprehensive technical guide to the molecular orbital theory governing these unique molecules. It explores the subtle through-space and through-bond interactions that dictate their properties and provides a framework for their experimental and computational investigation.

The electronic behavior of non-conjugated diynes, where two alkyne moieties are separated by one or more sp³-hybridized carbon atoms, presents a fascinating case study in molecular orbital theory. Unlike their conjugated counterparts, the π systems in these molecules do not overlap directly. Instead, their interactions are mediated through the intervening σ-framework (through-bond interactions) or directly across space (through-space interactions), leading to unique spectroscopic and reactive properties. Understanding these interactions is crucial for the rational design of novel therapeutics, functional materials, and molecular electronics.

This technical guide synthesizes key theoretical concepts, experimental data, and analytical protocols to provide a comprehensive resource for professionals in the field.

The Theory of Non-Local π-Interactions

In non-conjugated diynes, the degeneracy of the π-orbitals of the two acetylene units is lifted by two primary mechanisms:

-

Through-Space Interaction (TSI): This interaction occurs when the π-orbitals are sufficiently close in space to overlap directly. The extent of this interaction is highly dependent on the geometry and conformation of the molecule. It leads to a splitting of the π-molecular orbitals into symmetric (π⁺) and antisymmetric (π⁻) combinations.

-

Through-Bond Interaction (TBI): This interaction involves the mixing of the π-orbitals with the σ-orbitals of the intervening saturated bridge. This mixing creates new molecular orbitals that extend over the entire molecule, providing a pathway for electronic communication between the two π-systems. The relative energies of the resulting orbitals depend on the symmetry of the interacting orbitals.

The interplay of these two effects determines the final electronic structure and the observed ionization energies of the molecule. In many linear or flexible non-conjugated diynes, the distance between the π-systems is too large for significant through-space interaction, making through-bond interactions the dominant factor in their electronic communication[1].

Quantitative Analysis of Orbital Energies

Gas-phase Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique for directly probing the energies of molecular orbitals. By irradiating a molecule with a monochromatic source of high-energy photons (typically from a helium discharge lamp), one can measure the kinetic energy of the ejected electrons and, by extension, determine the vertical ionization potentials (IPs) of the molecule. These IPs correspond to the energies required to remove an electron from a specific molecular orbital.

Table 1: Representative Vertical Ionization Potentials of Non-Conjugated Diynes (Hypothetical Data for Illustrative Purposes)

| Molecule | Functional Group | Spacer | π-Orbital Ionization Potentials (eV) | Reference |

| Hepta-1,6-diyne | Terminal Alkyne | -(CH₂)₃- | 10.2, 10.8 | [1] (Illustrative) |

| Octa-1,7-diyne | Terminal Alkyne | -(CH₂)₄- | 10.1, 10.6 | Fictional |

| Nona-1,8-diyne | Terminal Alkyne | -(CH₂)₅- | 10.0, 10.5 | Fictional |

| 3,3-Diethylpenta-1,4-diyne | Terminal Alkyne | -C(CH₂CH₃)₂- | 9.8, 10.4 | [1] (Illustrative) |

Note: The data in this table is illustrative and based on qualitative descriptions from the literature. Specific experimental values should be consulted from primary research articles when available.

Experimental Protocol: Gas-Phase He(I) Photoelectron Spectroscopy

The following provides a detailed methodology for acquiring the gas-phase He(I) photoelectron spectrum of a volatile non-conjugated diyne.

1. Instrumentation:

-

A high-vacuum photoelectron spectrometer equipped with a hemispherical electron energy analyzer.

-

A helium discharge lamp capable of producing He(I) radiation (21.22 eV).

-

A gas-phase sample inlet system with a needle valve for fine pressure control.

-

An electron detector (e.g., channeltron or microchannel plate).

-

Data acquisition and processing software.

2. Sample Preparation and Introduction:

-

The non-conjugated diyne sample should be of high purity (>98%) to avoid interference from impurities in the spectrum.

-

For liquid samples, a small amount is placed in a glass vial connected to the inlet system. The sample is degassed through several freeze-pump-thaw cycles to remove dissolved air.

-

The sample is introduced into the ionization region of the spectrometer as a vapor by controlling its vapor pressure with the needle valve. The pressure in the ionization chamber should be maintained in the range of 10⁻² to 10⁻³ mbar to ensure a sufficient signal while avoiding pressure-broadening effects.

3. Data Acquisition:

-

The helium discharge lamp is initiated, and the He(I) line is selected.

-

The electron energy analyzer is calibrated using a known standard with sharp, well-defined ionization bands, such as Argon or Xenon.

-

The photoelectron spectrum is recorded by scanning the kinetic energy of the photoelectrons. The energy range should be sufficient to cover the valence orbitals of interest (typically 6-16 eV binding energy).

-

Multiple scans are typically averaged to improve the signal-to-noise ratio.

4. Data Analysis:

-

The kinetic energy scale is converted to a binding energy (ionization potential) scale using the equation: IP = hν - E_kin, where hν is the energy of the He(I) radiation (21.22 eV) and E_kin is the measured kinetic energy of the photoelectrons.

-

The positions of the band maxima are determined to obtain the vertical ionization potentials.

-

The observed ionization bands are assigned to specific molecular orbitals with the aid of quantum chemical calculations.

Visualization of Key Concepts

To better illustrate the theoretical and experimental concepts, the following diagrams have been generated using the Graphviz DOT language.

The diagram above illustrates the two primary mechanisms of interaction between the π-systems of a non-conjugated diyne: through-bond coupling via the sigma framework and direct through-space overlap.

This flowchart outlines the key steps involved in the experimental determination of molecular orbital energies for non-conjugated diynes using Ultraviolet Photoelectron Spectroscopy (UPS).

Conclusion

The molecular orbital theory of non-conjugated diynes provides a compelling example of how non-local interactions can govern the electronic properties of molecules. Through a combination of experimental techniques like photoelectron spectroscopy and computational analysis, researchers can unravel the complex interplay of through-space and through-bond interactions. This fundamental understanding is paramount for the targeted design of new molecules with tailored electronic properties for applications in medicinal chemistry and materials science. This guide provides a foundational framework for professionals to approach the study of these intriguing molecular systems.

References

An In-depth Technical Guide on the Thermochemical Stability of 2,6-Octadiyne

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Octadiyne (CAS 764-73-8) is a linear hydrocarbon with the molecular formula C₈H₁₀, featuring two internal triple bonds. Its structure, with two isolated alkyne functionalities, dictates its reactivity and thermochemical properties. Understanding the thermochemical stability of this compound is crucial for its safe handling, storage, and application in various fields, including organic synthesis and materials science. This whitepaper will delve into the theoretical aspects of its stability, potential decomposition pathways, and the experimental and computational methodologies that can be employed for its detailed characterization.

Theoretical Framework for Thermochemical Stability

The thermochemical stability of a molecule is determined by the strength of its chemical bonds and the overall energy of the molecule relative to its potential decomposition products. For this compound, the key structural features influencing its stability are the C≡C triple bonds, the C-C single bonds, and the C-H bonds.

Alkynes are known to be thermodynamically less stable than their corresponding alkenes and alkanes due to the high energy associated with the two π-bonds in the triple bond. The heat of hydrogenation data for simple alkynes indicates that the first hydrogenation step (alkyne to alkene) is more exothermic than the second step (alkene to alkane), highlighting the higher energy content of the triple bond.

The stability of this compound can be estimated by considering the bond dissociation energies (BDEs) of its constituent bonds. While specific BDEs for this compound are not available, representative values for similar bond types are provided in Table 1.

Data Presentation

Table 1: Typical Bond Dissociation Energies (BDEs) Relevant to this compound

| Bond Type | Example Molecule | Bond Dissociation Energy (kJ/mol at 298 K) |

| C≡C | Acetylene | ~965 |

| sp-C-H | Acetylene | ~558 |

| sp³-C-H (primary) | Ethane | ~410 |

| C-C (sp-sp³) | Propyne | ~400 |

| C-C (sp³-sp³) | Ethane | ~368 |

Source: Data compiled from general organic chemistry resources and publicly available BDE tables.

The relatively high C≡C bond energy might suggest high stability. However, the presence of two triple bonds and multiple weaker C-C single bonds provides several potential pathways for thermal decomposition.

Potential Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, potential thermal decomposition pathways can be postulated based on the known reactivity of alkynes. At elevated temperatures, the molecule is likely to undergo reactions involving the cleavage of its weakest bonds and subsequent rearrangements or polymerizations.

A plausible initial step in the thermal decomposition of this compound would be the homolytic cleavage of a C-C single bond, particularly the one between the two sp³ hybridized carbons (C4-C5), as it is likely to be the weakest bond in the carbon skeleton. This would lead to the formation of two propargyl-like radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, including recombination, disproportionation, or initiation of polymerization.

Another possible decomposition pathway could involve intramolecular cyclization reactions, although this is generally less common for acyclic diynes without specific catalysts or reaction conditions.

Mandatory Visualization

Caption: Postulated thermal decomposition pathway of this compound.

Experimental Protocols for Thermochemical Analysis

To experimentally determine the thermochemical stability of this compound, a combination of calorimetric and analytical techniques would be employed.

Enthalpy of Formation

Methodology: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed, pressurized with a known excess of pure oxygen, and placed in a well-insulated water bath of known volume. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Collection: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the oxygen) and the unburned carbon, if any.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂ and H₂O.

Thermal Decomposition Profile

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan (e.g., aluminum or copper).

-

Instrument Setup: The sample and a reference pan (usually empty) are placed in the DSC/TGA instrument. The instrument is programmed with a specific temperature ramp (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).

-

Data Acquisition:

-

TGA: The mass of the sample is continuously monitored as a function of temperature. A significant mass loss indicates decomposition.

-

DSC: The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Exothermic or endothermic peaks indicate thermal events such as decomposition or phase transitions.

-

-

Analysis: The onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss are determined from the TGA curve. The DSC curve provides information on the energetics of the decomposition process (exothermic or endothermic).

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules like this compound.

Quantum Chemical Calculations

Methodology: Density Functional Theory (DFT) and Ab Initio Methods

-

Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The isodesmic approach, which involves a hypothetical reaction where the number and types of bonds are conserved, generally yields more accurate results by canceling out systematic errors in the calculations.

-

Bond Dissociation Energy (BDE) Calculation: The BDE of a specific bond is calculated as the enthalpy difference between the parent molecule and the two resulting radicals at a standard temperature (e.g., 298 K).

Mandatory Visualization

Caption: Workflow for computational thermochemical analysis.

Conclusion

While specific experimental thermochemical data for this compound is currently lacking in the public domain, a robust understanding of its stability can be inferred from the established principles of physical organic chemistry. The presence of two high-energy alkyne units suggests that this compound is a high-energy molecule with the potential for exothermic decomposition. The most probable thermal decomposition pathway involves the homolytic cleavage of the central C-C single bond. For a definitive and quantitative assessment of its thermochemical stability, the experimental and computational methods outlined in this guide are recommended. Such studies would provide crucial data for the safe and effective utilization of this compound in research and development.

An In-depth Technical Guide to 2,6-Octadiyne (CAS Number: 764-73-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,6-octadiyne, registered under CAS number 764-73-8. The document details its chemical and physical properties, spectroscopic data with interpretation, synthesis and purification protocols, and known applications in organic synthesis and materials science. Safety and handling information is also included. While this compound serves as a versatile building block in chemical synthesis, this guide also notes the current lack of extensive research into its specific biological activities. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Identification and Properties

This compound is a linear hydrocarbon featuring two internal triple bonds. Its structure and key identifiers are outlined below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 764-73-8[1][2] |

| Molecular Formula | C₈H₁₀[1][2] |

| IUPAC Name | Octa-2,6-diyne[2] |

| Synonyms | 2,6-Octadiin, Octa-2,6-diyne[3] |

| Molecular Weight | 106.17 g/mol [2] |

| SMILES | CC#CCCC#CC |

| InChI | InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h7-8H2,1-2H3 |

The physical and chemical properties of this compound are summarized in the following table.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid or light yellow to brown powder/lump[3] |

| Odor | Sharp[3] |

| Melting Point | 27 °C[4] |

| Boiling Point | 154.3 ± 23.0 °C at 760 mmHg[4] |

| Density | 0.8 ± 0.1 g/cm³[4] |

| Flash Point | 34.2 ± 16.7 °C[4] |

| Vapor Pressure | 4.1 ± 0.1 mmHg at 25°C |

| Refractive Index | 1.464[4] |

| Solubility | Insoluble in water; soluble in organic solvents[3] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 106, corresponding to the molecular weight of the compound. The fragmentation pattern is consistent with a hydrocarbon containing triple bonds.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 106 | [M]⁺ (Molecular Ion) |

| 91 | [M-CH₃]⁺ |

| 77 | [C₆H₅]⁺ (Tropylium ion) or rearrangement fragment |

| 65 | [C₅H₅]⁺ |

| 51 | [C₄H₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Table 4: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2950-2850 | C-H stretch (sp³ C-H) |

| ~2260-2100 | C≡C stretch (alkyne) |

| ~1465-1375 | C-H bend (alkane) |

The presence of a weak to medium band in the region of 2260-2100 cm⁻¹ is a key indicator of the alkyne functional groups. The absence of a strong band around 3300 cm⁻¹ would confirm that it is an internal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments in the molecule.

Table 5: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.8 | Triplet | 6H | CH₃-C≡C- |

| ~2.3 | Quartet | 4H | -C≡C-CH₂-CH₂-C≡C- |

Table 6: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~3.5 | C H₃-C≡C- |

| ~19.0 | -C≡C-C H₂-C H₂-C≡C- |

| ~75.0 | -C ≡C -CH₂-CH₂-C ≡C - |

Synthesis and Purification

Synthetic Route

A common method for the synthesis of internal alkynes like this compound involves the alkylation of a smaller terminal alkyne. A plausible synthetic route starts from 1,5-hexadiyne.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 1,5-hexadiyne in a suitable anhydrous solvent (e.g., liquid ammonia or THF).

-

Deprotonation: A strong base, such as sodium amide (NaNH₂) in liquid ammonia or n-butyllithium in THF, is added dropwise to the cooled solution (-78 °C for liquid ammonia, -78 to 0 °C for THF). The reaction mixture is stirred for a specified period to ensure complete formation of the acetylide anion.

-

Alkylation: Two equivalents of an alkylating agent, such as methyl iodide (CH₃I), are then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Research and Development

This compound's two alkyne functionalities make it a valuable building block in organic synthesis and materials science.

Organic Synthesis

The triple bonds in this compound can undergo a variety of chemical transformations, including:

-

Cycloaddition Reactions: It can participate in [2+2+2] cycloadditions with other alkynes or nitriles, catalyzed by transition metals, to form substituted benzene rings or pyridines. It can also undergo [4+2] Diels-Alder reactions if one of the triple bonds is part of a suitable diene system formed in situ.

-

Hydrogenation: The triple bonds can be partially reduced to double bonds (alkenes) using specific catalysts (e.g., Lindlar's catalyst for cis-alkenes) or fully reduced to single bonds (alkane) with catalysts like palladium on carbon (Pd/C).

-

Polymerization: The diyne structure is a precursor for the synthesis of conjugated polymers. These materials often exhibit interesting electronic and optical properties, making them relevant in the field of materials science for applications in electronics and photonics.

Drug Development

While there is limited direct research on the biological activity of this compound itself, the diyne motif is present in some natural products with potent biological activities, including some with antidepressant effects. The rigid, linear structure of the diyne can be used as a scaffold in the design of new therapeutic agents. Further research is needed to explore the potential pharmacological applications of this compound and its derivatives.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a significant lack of published research on the specific biological activity of this compound. Studies on other 1,3-diyne compounds have shown potential for antidepressant-like effects by protecting neuronal cells from injury and regulating apoptosis-related proteins. However, it is crucial to note that these findings are not directly applicable to this compound without specific experimental validation.

Due to the absence of biological activity data, there are no known signaling pathways associated with this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 7: Safety Information for this compound

| Hazard | Precaution |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. |

| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation. Handle in a well-ventilated area or fume hood. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. |

Conclusion

This compound (CAS 764-73-8) is a valuable and versatile chemical intermediate with established applications in organic synthesis and materials science. Its bifunctional nature allows for the construction of complex molecular architectures and novel polymeric materials. While the diyne structural motif is found in some biologically active compounds, the specific pharmacological profile of this compound remains largely unexplored, presenting an opportunity for future research in drug discovery and development. Strict adherence to safety protocols is essential when handling this flammable and potentially hazardous compound. This guide serves as a foundational resource for researchers and professionals working with or considering the use of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to Octa-2,6-diyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of octa-2,6-diyne, a linear alkyne of interest in synthetic chemistry. Due to a notable lack of published research on its biological activity, this document focuses on its fundamental characteristics and a proposed synthetic pathway. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identifiers

For unambiguous identification and use in cheminformatics, the SMILES and InChIKey for octa-2,6-diyne are provided below.

| Identifier | Value |

| SMILES | CC#CCCC#CC[1][2] |

| InChIKey | PHNFSGFUJPBCLS-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of octa-2,6-diyne is presented in the following table. These properties have been compiled from various chemical databases and are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ | PubChem[1] |

| Molecular Weight | 106.16 g/mol | PubChem[1] |

| Density | 0.8±0.1 g/cm³ | ChemSrc |

| Boiling Point | 154.3±23.0 °C at 760 mmHg | ChemSrc |

| Melting Point | 27 °C | ChemSrc |

| Flash Point | 34.2±16.7 °C | ChemSrc |

| CAS Number | 764-73-8 | PubChem[1] |

Proposed Synthesis Protocol

Reaction: The synthesis can be achieved by the reaction of 1,5-hexadiyne with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to deprotonate the terminal alkynes, followed by alkylation with an electrophile like methyl iodide.

Materials:

-

1,5-hexadiyne

-

Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)

-

Methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Experimental Procedure (Hypothetical):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,5-hexadiyne in the chosen anhydrous solvent.

-

Cool the solution to an appropriate temperature (e.g., -78 °C for n-BuLi in THF or the boiling point of liquid ammonia for NaNH₂).

-

Slowly add two equivalents of the strong base to the solution to form the dianion of 1,5-hexadiyne.

-

To the resulting solution, add two equivalents of methyl iodide dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, carefully quench the reaction by the slow addition of the quenching solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure octa-2,6-diyne.

Synthetic Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis of octa-2,6-diyne.

Caption: Proposed synthesis workflow for octa-2,6-diyne.

Biological Activity and Signaling Pathways